molecular formula C22H25N3O3 B8797751 Dacinostat

Dacinostat

Cat. No.: B8797751
M. Wt: 379.5 g/mol
InChI Key: BWDQBBCUWLSASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dacinostat is a complex organic compound belonging to the class of tryptamines It is characterized by its intricate molecular structure, which includes an indole ring, a hydroxyethyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dacinostat typically involves multiple steps. One common approach is the nucleophilic addition of hydrazine hydrate to phthalic anhydride, followed by dehydration to form phthalhydrazide . This intermediate can then undergo further reactions to introduce the indole and hydroxyethyl groups, ultimately leading to the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Solventless reactions and green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Dacinostat can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Dacinostat has several scientific research applications:

Mechanism of Action

The mechanism of action of Dacinostat involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact pathways involved .

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

N-hydroxy-3-[4-[[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]prop-2-enamide

InChI

InChI=1S/C22H25N3O3/c26-14-13-25(12-11-19-15-23-21-4-2-1-3-20(19)21)16-18-7-5-17(6-8-18)9-10-22(27)24-28/h1-10,15,23,26,28H,11-14,16H2,(H,24,27)

InChI Key

BWDQBBCUWLSASG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)C=CC(=O)NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
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Name
Quantity
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reactant
Reaction Step One
Name
CC(C)(C)[Si](C)(C)OCCN(CCc1c[nH]c2ccccc12)Cc1ccc(C=CC(=O)NO)cc1
Quantity
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reactant
Reaction Step One

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